N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrazole ring and the fluorophenyl group. Common reagents used in these reactions include thioamides, hydrazines, and fluorobenzenes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired outcome but often involve specific temperatures, pressures, and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .
Scientific Research Applications
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyrazole derivatives, such as:
- N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- (2E)-N-(4,5-Dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide
Uniqueness
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and potential anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a pyrazole core linked to a thiazole moiety, an ethoxy group, and a fluorophenyl substituent. These functional groups contribute to its biological activity.
Biological Activities
1. Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazole, including the compound , exhibit significant anti-inflammatory properties. In studies involving carrageenan-induced paw edema in rats, compounds similar to this compound showed promising results:
Compound | Inhibition Percentage | Reference Drug |
---|---|---|
10a | 75% | Ibuprofen |
10e | 70% | Ibuprofen |
10f | 76% | Ibuprofen |
10g | 78% | Ibuprofen |
These results indicate that the compound may effectively reduce inflammation comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties. A study evaluating various thiazole-bearing pyrazole derivatives found that some showed significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives were reported as follows:
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
7b | 0.22 | Bactericidal |
10 | 0.25 | Bactericidal |
These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .
3. Anticancer Potential
Preliminary studies have indicated that certain pyrazole derivatives possess anticancer activity. The compound's structural features may allow it to interact with specific molecular targets involved in cancer cell proliferation. For instance, compounds with similar structures have been reported to inhibit tumor necrosis factor (TNF) and interleukin (IL) pathways involved in inflammation and cancer progression .
Case Studies
Case Study: Pyrazole Derivatives in Cancer Treatment
A study conducted by Burguete et al. synthesized a series of pyrazole derivatives and tested them for anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects at low concentrations, suggesting a pathway for further development into therapeutic agents .
Case Study: In Vivo Evaluation of Anti-inflammatory Effects
In vivo models have been utilized to assess the anti-inflammatory effects of the compound. For example, one study demonstrated that administration of similar thiazole-pyrazole derivatives significantly reduced edema in rat models compared to controls .
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2S/c1-2-22-12-9-20(11-5-3-10(16)4-6-11)19-13(12)14(21)18-15-17-7-8-23-15/h3-6,9H,2,7-8H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYBUYIXEKSYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=NCCS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.